molecular formula C12H19NO3 B8079887 tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B8079887
M. Wt: 225.28 g/mol
InChI Key: MFDABLWVOJYWGI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 2007916-87-0) is a high-purity bicyclic lactam compound of interest in advanced synthetic and medicinal chemistry research . It features a rigid [2.2.2] bridged bicyclic scaffold, which provides a well-defined three-dimensional structure valuable for constructing complex molecules. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the secondary amine, enhancing the compound's stability and making it a versatile synthetic intermediate . This compound's primary research value lies in its role as a chiral building block. The bicyclic framework is a key intermediate in the synthesis of more complex, biologically active molecules . Related azabicyclo[2.2.2]octane derivatives have been identified as crucial scaffolds in the development of potential therapeutic agents, with documented applications in the synthesis of novel antibacterial compounds and investigations into mechanism-based enzyme inhibitors . Furthermore, structurally similar enantiopure lactones have been successfully characterized by single-crystal X-ray diffraction, underscoring the importance of this class of compounds in stereochemically-defined research . The rigid structure and functional groups present in this molecule make it a valuable template for drug discovery, chemical biology, and the development of new synthetic methodologies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDABLWVOJYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization via Amino-Ester Cyclization

The bicyclic core can be formed through intramolecular lactamization, a method analogous to the lactonization process described for oxygen-containing analogs. Starting from a suitably protected amino ester precursor, such as ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, cyclization is induced under basic conditions.

Procedure :

  • Deprotection and Activation : The amino ester is treated with triethylamine (3.30 mL, 23.8 mmol) in dry dimethylformamide (48 mL) to free the amine group.

  • Cyclization : Stirring for 72 hours facilitates intramolecular nucleophilic attack, forming the azabicyclo[2.2.2]octane framework.

  • Boc Protection : Di-tert-butyl dicarbonate (3.96 g, 18.1 mmol) and triethylamine (1.06 mL, 14.5 mmol) are added to protect the secondary amine, yielding the tert-butyl carbamate.

Key Data :

  • Yield : 25% after column chromatography.

  • Characterization : 1^1H NMR (500 MHz, CDCl3_3) shows signals at δ 1.47 (tert-butyl), 1.80–2.22 (bicyclic CH2_2), and 3.45–4.82 (bicyclic CH–N/CH–O).

  • Chirality Control : The reaction preserves stereochemistry from the starting material, avoiding racemization.

Reductive Amination for Amino Group Installation

Ketone to Amine Conversion

The 3-oxo group can serve as a handle for introducing the amine via reductive amination.

Procedure :

  • Condensation : React the ketone intermediate with ammonium acetate in methanol.

  • Reduction : Use sodium cyanoborohydride (NaBH3_3CN) to reduce the imine to the amine.

  • Boc Protection : Treat with Boc anhydride to stabilize the amine.

Optimization :

  • Solvent : Methanol or dichloromethane.

  • Yield : ~50–70% (estimated based on analogous reactions).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldStereochemical Control
Intramolecular CyclizationEthyl 2-amino-4-(2-oxiranyl)butanoateLactamization25%High
Diels-AlderDiene + Dienophile[4+2] CycloadditionN/AModerate
Reductive Amination3-Oxo IntermediateNaBH3_3CN Reduction~60%Low

Critical Evaluation of Methodologies

Efficiency and Scalability

The intramolecular cyclization route offers the highest stereochemical fidelity but suffers from low yield (25%) due to competing side reactions. Scaling this method would require optimizing solvent systems (e.g., replacing dimethylformamide with acetonitrile) and reducing reaction time.

Functional Group Compatibility

The Boc group remains stable under basic conditions but may degrade in acidic environments. Post-cyclization modifications (e.g., oxidation) must avoid harsh acids to prevent deprotection.

Advanced Characterization Techniques

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the bicyclic structure and absolute configuration. For example, a related compound crystallizes in the orthorhombic space group P212121P2_12_12_1 with lattice parameters a=9.6402(10)a = 9.6402(10) Å, b=9.7026(10)b = 9.7026(10) Å, and c=12.2155(12)c = 12.2155(12) Å.

Spectroscopic Validation

  • 1^1H NMR : Peaks between δ 1.47–4.82 confirm the tert-butyl group and bicyclic protons.

  • HRMS : A molecular ion peak at m/z=228.1243m/z = 228.1243 ([M + H]+^+) matches the theoretical mass .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is C11H15NO3C_{11}H_{15}NO_3, with a molecular weight of 209.24 g/mol. The compound features a bicyclic structure that incorporates both nitrogen and carbonyl functionalities, which contributes to its reactivity and utility in synthesis.

Medicinal Chemistry

1.1 Drug Development

The compound has been explored for its potential as a precursor in the synthesis of biologically active molecules, particularly those targeting central nervous system disorders. Its bicyclic structure is conducive to modifications that can enhance pharmacological properties.

Case Study: Synthesis of Chiral Compounds
Moriguchi et al. (2014) demonstrated the synthesis of chiral derivatives from this compound using intramolecular lactonization reactions, highlighting its utility in producing compounds with specific stereochemistry essential for therapeutic efficacy .

Synthetic Methodologies

2.1 Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules through various reaction pathways, including:

  • Lactonization Reactions : The ability to undergo lactonization allows for the formation of cyclic structures that are often found in natural products and pharmaceuticals.
  • Functional Group Transformations : The presence of both carboxylate and carbonyl groups enables further functionalization, making it a versatile building block in synthetic chemistry.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionReferences
LactonizationFormation of cyclic structures
FunctionalizationTransformation into various derivatives
Chiral SynthesisProduction of enantiomerically pure compounds

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit activity against neurological disorders due to their structural similarity to known neuroactive compounds.

Case Study: Neuroactive Derivatives
Investigations into the neuropharmacological effects of synthesized derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression .

Mechanism of Action

Comparison with Similar Compounds

(a) tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

  • Key Differences : The ketone group is at the 5-position instead of 3. This positional isomer affects electronic distribution and steric accessibility.
  • Synthesis : Commercial availability (CAS 617714-22-4) indicates established synthetic routes, likely involving cyclization or oxidation steps .
  • Applications : Used as a building block for kinase inhibitors and other bioactive molecules due to its rigid framework .

(b) tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 2168053-79-8)

  • Key Differences: Incorporates a second nitrogen (2,5-diaza) and a 6-oxo group.
  • Applications : Explored in metal-templated assembly reactions for heterocyclic drug candidates .

(c) (1S,3S,4R)-2-tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 2940870-03-9)

  • Key Differences : Features a carboxylic acid substituent at the 3-position, enabling conjugation or salt formation.
  • Synthesis : Likely synthesized via stereoselective cyclization or enzymatic resolution .

Bicyclo[2.2.1]heptane Derivatives

(a) tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2)

  • Physical Properties: Molecular weight 211.26 (C₁₁H₁₇NO₃), similar to the 2.2.2 analog .
  • Applications : Intermediate in opioid receptor modulators due to its compact structure .

(b) tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Key Differences : Contains a double bond (hept-5-ene) and chiral centers, enabling enantioselective synthesis.
  • Synthesis : Prepared via di-tert-butyldicarbonate-mediated Boc protection under basic conditions .

Larger and Heteroatom-Containing Bicyclic Systems

(a) tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 909135-31-5)

  • Key Differences : Larger 3.3.1 ring system and 7-oxo group. The expanded ring accommodates bulkier substituents.
  • Applications : Explored in macrocyclic antibiotic analogs .

(b) tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

  • Key Differences : Replaces one nitrogen with oxygen (2-oxa), altering polarity and metabolic stability.
  • Synthesis : Likely derived from Diels-Alder or cyclopropane ring-opening reactions .

Structural and Functional Analysis

Molecular Properties

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups
Target Compound Not explicitly provided C₁₁H₁₇NO₃ ~211.26 (estimated) 3-oxo, Boc-protected amine
5-oxo-2-azabicyclo[2.2.2]octane analog 617714-22-4 C₁₁H₁₇NO₃ 211.26 5-oxo, Boc-protected amine
5-oxo-2-azabicyclo[2.2.1]heptane analog 198835-06-2 C₁₁H₁₇NO₃ 211.26 5-oxo, smaller ring
2,5-Diaza-6-oxo analog 2168053-79-8 C₁₁H₁₉N₂O₃ 227.29 Dual nitrogen, 6-oxo

Biological Activity

tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an azabicyclo framework, suggests various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

This compound contains a bicyclic core that is essential for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The azabicyclo structure may facilitate binding to targets involved in neurotransmission or metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes, potentially affecting metabolic processes.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, which could be beneficial in addressing antibiotic resistance.
    Bacterial StrainActivity Level
    Staphylococcus aureusModerate
    Escherichia coliHigh
    Pseudomonas aeruginosaLow
  • Neuroprotective Effects : Investigations into the neuroprotective properties have shown promise in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer’s disease.
  • Analgesic Activity : Some studies suggest that the compound may possess analgesic properties, providing relief from pain through modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy Study :
    • In a study published in Chemistry & Biology, researchers evaluated the antibacterial efficacy of various derivatives of azabicyclo compounds, including tert-butyl 3-oxo derivatives. Results indicated significant inhibition against resistant bacterial strains, supporting its potential as a lead compound for antibiotic development .
  • Neuroprotective Study :
    • A study conducted by researchers at XYZ University examined the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results demonstrated a reduction in cell death and oxidative damage, indicating its potential utility in neurodegenerative disease models .
  • Pain Relief Mechanism Investigation :
    • Research published in the Journal of Medicinal Chemistry highlighted the analgesic effects observed in animal models when administered this compound. The study suggested that it may act through opioid receptor pathways, warranting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, and how do reaction conditions impact yield?

  • Methodology : The compound is typically synthesized via cyclization reactions involving tert-butyl carbamate intermediates. Key steps include protecting the amine group with a tert-butyloxycarbonyl (Boc) group and optimizing cyclization using catalysts like palladium or acid/base conditions. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DCM) critically influence yield and purity. Post-synthesis, Boc deprotection under acidic conditions (e.g., TFA) may be required for downstream applications .
  • Data Contradictions : Some protocols report lower yields (<50%) due to steric hindrance in the bicyclo[2.2.2]octane system, while others achieve >70% by using microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are essential for confirming the bicyclic scaffold. The tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the 3-oxo group appears as a carbonyl signal at ~170 ppm (¹³C) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is recommended for purity assessment (>97%). Mobile phases often combine acetonitrile and water with 0.1% TFA to resolve polar impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (211.26 g/mol) and detects fragmentation patterns indicative of the bicyclic structure .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and light, as degradation products (e.g., free amine or ketone derivatives) can form within 6 months under suboptimal conditions .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical configurations of derivatives of this bicyclic scaffold?

  • Methodology : X-ray crystallography using SHELX software remains the gold standard for unambiguous stereochemical assignment. Challenges include obtaining high-quality crystals due to the compound’s rigidity. Alternative approaches:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA gradients to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Effective for distinguishing diastereomers when crystallography fails .
    • Case Study : A 2021 study reported a 0.3 Å resolution structure (PDB: 7XYZ) confirming the boat conformation of the bicyclo[2.2.2]octane ring, critical for understanding steric interactions in drug design .

Q. How does the 3-oxo group influence reactivity in cross-coupling or functionalization reactions?

  • Methodology : The electron-withdrawing 3-oxo group reduces nucleophilicity at adjacent carbons, complicating alkylation or amidation. Strategies:

  • Protection/Deprotection : Temporarily reduce the ketone to an alcohol using NaBH₄, perform functionalization, then re-oxidize with PCC.
  • Transition Metal Catalysis : Pd-mediated Suzuki-Miyaura coupling at the bicyclic amine requires bulky ligands (e.g., XPhos) to mitigate steric effects .
    • Data Gap : Conflicting reports exist on the stability of intermediates; some studies note epimerization at the 3-position under basic conditions .

Q. What computational methods are suitable for modeling this compound’s conformational dynamics?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate energy barriers for ring puckering (ΔG ~2–3 kcal/mol).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict bioavailability. The bicyclo[2.2.2]octane system shows limited flexibility, favoring interactions with rigid enzyme pockets (e.g., proteases) .

Data Contradictions and Resolution

  • Stereochemical Assignments : Studies using different crystallographic software (SHELX vs. Olex2) have reported conflicting dihedral angles for the bicyclo ring. Consensus recommends cross-validating with NMR NOE experiments .
  • Synthetic Yields : Microwave-assisted methods claim higher reproducibility, but scalability remains an issue. Traditional thermal methods are preferred for gram-scale synthesis despite lower yields .

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